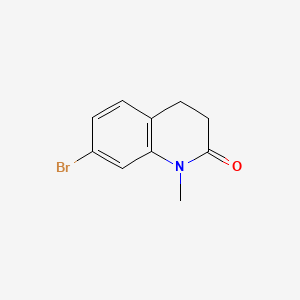

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one

Description

Properties

IUPAC Name |

7-bromo-1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPEXCFWANWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675443 | |

| Record name | 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086386-20-0 | |

| Record name | 7-Bromo-3,4-dihydro-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086386-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C10H10BrNO

- Molecular Weight : 240.10 g/mol

- CAS Number : 1086386-20-0

- IUPAC Name : 7-bromo-1-methyl-3,4-dihydroquinolin-2-one

- SMILES Notation : CN1C(=O)CCC2=C1C=C(Br)C=C2

Biological Activity Overview

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one has been investigated for various biological activities, including:

-

Antimicrobial Activity :

Preliminary studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. Its structural analogs have been linked to inhibition of bacterial growth, particularly in Gram-positive bacteria. -

Cytotoxicity :

Research indicates that 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one may possess cytotoxic effects on cancer cell lines. For instance, it has shown activity against human cervical carcinoma (HeLa) cells in vitro, suggesting potential as an anticancer agent . -

Enzyme Inhibition :

The compound has been evaluated for its ability to inhibit specific enzymes such as nitric oxide synthase (NOS). Inhibitors of NOS are of particular interest due to their implications in various pathological conditions including pain and inflammation .

The biological activity of 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is largely attributed to its interaction with biological targets at the molecular level. The presence of the bromine atom and the quinolone structure allows for favorable binding interactions with enzymes and receptors.

Antimicrobial Studies

A series of studies have focused on the antimicrobial efficacy of quinolinone derivatives. For example, compounds structurally related to 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one demonstrated significant inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), indicating potential applications in treating tuberculosis .

Cytotoxicity Evaluation

A notable study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that doses as low as 30 µg/mL resulted in significant cell death in HeLa cells, highlighting its potential as a chemotherapeutic agent .

Enzyme Inhibition Assays

Research on enzyme inhibition has revealed that derivatives of this compound can selectively inhibit nNOS with an IC50 value significantly lower than that of other related compounds. This selectivity is crucial for minimizing side effects in therapeutic applications .

Comparison of Biological Activities

Scientific Research Applications

Biological Activities

7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential biological activities, including:

Antimicrobial Properties : Research has indicated that compounds in the quinoline family exhibit significant antimicrobial activity. The presence of the bromine atom may enhance this activity by increasing lipophilicity and altering binding interactions with bacterial targets .

Anticancer Potential : Some studies have explored the cytotoxic effects of this compound against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Medicinal Chemistry

The compound is being investigated for its role as a lead compound in drug development. Its structural similarity to known antibiotics suggests potential applications in overcoming antibiotic resistance. For instance, modifications at various positions on the quinoline scaffold have shown promise in enhancing antibacterial potency against resistant strains .

Synthetic Intermediate

In organic synthesis, 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as substitutions and reductions—makes it a valuable building block in medicinal chemistry .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique properties of 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one:

| Compound | Antimicrobial Activity | Anticancer Activity | Structural Features |

|---|---|---|---|

| 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one | High | Moderate | Bromine substitution enhances reactivity |

| 3,4-Dihydroquinolin-2(1H)-one | Moderate | Low | Lacks halogen substitution |

| 7-Chloro-3,4-dihydroquinolin-2(1H)-one | Moderate | Low | Chlorine less polarizable than bromine |

Case Studies

Several case studies illustrate the application of 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one:

Case Study 1: Antimicrobial Screening

In a study evaluating various quinoline derivatives for antimicrobial activity, 7-Bromo derivatives exhibited enhanced efficacy against Gram-negative bacteria compared to their non-brominated counterparts. The study concluded that bromination significantly affects the binding affinity to bacterial DNA gyrase and topoisomerase IV .

Case Study 2: Anticancer Evaluation

Another research project focused on the cytotoxic effects of this compound against different cancer cell lines (e.g., HepG2 and K562). Results indicated that while it exhibited moderate cytotoxicity, further structural optimization could enhance its therapeutic index .

Chemical Reactions Analysis

Dehydrosulfonylation Reactions

This reaction involves the elimination of a sulfonyl group under specific conditions. For structurally related compounds (e.g., 3-bromo-2-aryl-1-methanesulfonyl-2,3-dihydroquinolin-4(1H)-ones), dimethyl sulfoxide (DMSO) promotes dehydrosulfonylation at 130–140°C, yielding 2-aryl-3-bromo-4-quinolinols. These intermediates undergo prototropic shifts to form 3-bromo-2-arylquinolin-4(1H)-ones .

Key Steps :

-

Formation of an enol intermediate.

-

Elimination of methanesulfinic acid.

-

Tautomerization to the quinolinone structure.

Conditions :

-

Solvent: DMSO

-

Temperature: 130–140°C (reflux)

-

Time: 2–4 hours

Oxidation and Reduction

The dihydroquinolinone scaffold can undergo redox transformations:

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Fully aromatic quinolinone derivatives via dehydrogenation.

Reduction

-

Reagents : LiAlH₄ or NaBH₄ in THF/EtOH.

-

Product : Saturated tetrahydroquinolinones.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 90°C | 7-Aryl/heteroaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 7-Amino derivatives |

Key Considerations :

-

The methyl group at position 1 stabilizes the ring system during catalysis.

-

Yields depend on steric and electronic effects of coupling partners.

Cyclization Reactions

Under basic conditions, the compound can undergo intramolecular cyclization to form polycyclic frameworks. For example:

Functionalization at the Methyl Group

The methyl group at position 1 can be oxidized:

Mechanistic Insights

-

Dehydrosulfonylation : Proceeds via an enol intermediate, with DMSO acting as both solvent and mild oxidizer .

-

Cross-Coupling : Bromine’s electronegativity enhances oxidative addition efficiency in palladium catalysis.

-

SNAr Reactions : Electron-deficient aromatic ring facilitates nucleophilic attack at position 7.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Bioactivity

7-Bromo-3,4-dihydroquinolin-2(1H)-one (CAS: 14548-51-7)

- Structure : Lacks the N1-methyl group present in the target compound.

- Molecular Formula: C₉H₈BrNO (MW: 226.07 g/mol) .

- However, methyl substitution at N1 in the target compound may improve metabolic stability by reducing oxidative deamination .

CHNQD-00603 (Osteogenic Derivative)

- Structure: Contains a methoxy group at C3 and a hydroxyl group at C4 on a 4-phenyl-dihydroquinolinone core .

- Key Differences : The target compound’s bromine and methyl groups introduce distinct electronic and steric effects. CHNQD-00603 promotes osteogenic differentiation via Runx2 activation, whereas bromine substitution in the target compound may favor CNS activity due to increased lipophilicity .

PF-04859989 (KAT II Inhibitor)

- Structure: Features a 3-amino-1-hydroxy substitution on the dihydroquinolinone core.

- Key Differences : The (S)-enantiomer of PF-04859989 exhibits 10-fold higher potency than its enantiomer, highlighting the importance of stereochemistry. The target compound lacks this hydroxyl group, suggesting divergent mechanisms of action .

Pharmacological and Physicochemical Properties

Table 1: Comparative Data for Key Analogues

Key Observations:

- Lipophilicity: The N1-methyl and C7-bromo groups in the target compound increase logP compared to non-methylated analogues, enhancing blood-brain barrier permeability .

- Receptor Affinity: Dihydroquinolinones with oxadiazole moieties (e.g., compound 10g) show high 5-HT₁A affinity (Kᵢ = 1.68 nM), whereas brominated derivatives may prioritize enzyme inhibition over receptor binding .

Preparation Methods

General Synthetic Approach

The synthesis of 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the following key steps:

- Construction of the quinolinone core.

- Introduction of the bromine atom at the 7-position.

- Methylation at the nitrogen (1-position) to form the N-methyl derivative.

- Purification and characterization of the final product.

Bromination Strategies

Bromination is a critical step for introducing the bromine substituent at the 7-position on the quinolinone ring. According to comprehensive reviews on bromine use in organic synthesis, bromination can be achieved via:

- Direct electrophilic aromatic substitution using molecular bromine (Br2) under controlled conditions (e.g., low temperature, solvent choice) to selectively brominate the aromatic ring without overbromination or side reactions.

- Use of brominating agents such as N-bromosuccinimide (NBS) in suitable solvents to achieve regioselective bromination.

The reaction conditions are optimized to avoid formation of polybrominated by-products and to maintain the integrity of the dihydroquinolinone ring system.

Methylation of the Nitrogen Atom

The methylation of the nitrogen atom in the quinolinone ring is commonly performed by:

- Alkylation using methyl iodide or methyl sulfate in the presence of a base.

- Alternatively, reductive methylation methods using formaldehyde and a reducing agent can be employed.

These methods yield the N-methyl derivative with high selectivity and moderate to high yields.

Data Table: Typical Specifications and Characterization

| Parameter | Data |

|---|---|

| Chemical Name | 7-Bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one |

| CAS Number | 1086386-20-0 |

| Molecular Formula | C10H10BrNO |

| Molecular Weight (g/mol) | 240.10 |

| Melting Point (°C) | 130–134 |

| Purity (%) | 96 (commercial standard) |

| SMILES | CN1C(=O)CCC2=C1C=C(Br)C=C2 |

| Typical Yield (from literature) | 60–75% (dependent on method and scale) |

| Common Purification Method | Flash column chromatography |

Research Findings and Notes

- The bromination step requires careful control of temperature and stoichiometry to avoid overbromination and maintain regioselectivity at the 7-position.

- The methylation step is generally high yielding and straightforward, but purification is necessary to remove unreacted methylating agents and by-products.

- The dihydroquinolinone scaffold is sensitive to harsh conditions; thus, mild reaction conditions are preferred.

- Spectroscopic data (1H NMR, 13C NMR) and HRMS are essential for confirming the substitution pattern and purity of the compound.

- Industrial suppliers such as Thermo Scientific provide this compound at 96% purity, indicating a well-established synthetic route suitable for research and development.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Quinolinone core synthesis | Cyclization of substituted aniline derivatives with carbonyl reagents | Formation of 3,4-dihydroquinolin-2-one scaffold |

| Bromination | Br2 or NBS in organic solvent, low temperature | Selective bromination at 7-position |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | Formation of N-methyl derivative |

| Purification | Silica gel flash chromatography (PE:EA gradient) | Isolation of pure compound |

| Characterization | NMR, HRMS, melting point | Confirmation of structure and purity |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one, and what reaction conditions are critical for optimizing yields?

- Answer : The compound can be synthesized via cyclization of substituted aminobenzyl alcohols or through palladium-catalyzed carbonylation of activated alkyl halides. Key methods include:

- Cyclization : N-methyl-2-aminobenzyl alcohol reacts with acetic anhydride under reflux (80–100°C, 6–8 hours), yielding the dihydroquinolinone core .

- Radical-mediated carbonylative cyclization : Palladium catalysis enables the incorporation of perfluoroalkyl groups via reaction with perfluoroalkyl iodides and CO (1 atm, 60°C, 12 hours), achieving yields of 65–85% .

- Critical factors : Temperature control, catalyst loading (5–10 mol% Pd), and inert atmosphere (N₂/Ar) are essential to minimize side reactions.

Q. How can structural characterization of 7-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one be performed to confirm its identity and purity?

- Answer : Use a combination of:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., bromine at C7, methyl at N1) .

- Mass spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+ at m/z 254.04 for C₁₀H₁₀BrNO) .

- X-ray crystallography : Resolve crystal packing and stereochemistry, particularly for bromine-heavy derivatives .

Q. What are the common chemical reactions involving the dihydroquinolinone scaffold, and how do substituents influence reactivity?

- Answer : Key reactions include:

- Oxidation : The carbonyl group at C2 can be oxidized to quinoline-2,3-diones using KMnO₄ in acidic media .

- Reduction : NaBH₄ selectively reduces the carbonyl to 1-methyl-3,4-dihydroquinolin-2-ol .

- Bromine substitution : The C7 bromine participates in Suzuki couplings or nucleophilic aromatic substitution, enabling diversification .

- Substituent effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic substitution at C5/C8, while the methyl group at N1 stabilizes the enolate .

Advanced Research Questions

Q. What is the role of 7-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives in VEGFR2 inhibition, and how does molecular docking inform their design?

- Answer : Analogues like 4m and 4q (IC₅₀: 12–18 nM) bind to VEGFR2’s ATP pocket via:

- Hydrogen bonding with Cys917 and Asp1044.

- Hydrophobic interactions with Leu840 and Val846 .

- Methodology : Docking (AutoDock Vina) and MD simulations (AMBER, 100 ns) validate stability and binding free energies (ΔG = −9.2 to −11.5 kcal/mol) .

- Table : Select anti-angiogenic activity of derivatives:

| Compound | IC₅₀ (nM) | ΔG (kcal/mol) |

|---|---|---|

| 4m | 12 | −11.5 |

| 4q | 15 | −10.8 |

| 4t | 18 | −9.9 |

Q. How do structure-activity relationship (SAR) studies optimize dihydroquinolinone derivatives for neuronal nitric oxide synthase (nNOS) inhibition?

- Answer : Key SAR findings:

- Thiophene amidine at C6 : Enhances selectivity for nNOS over eNOS (>500-fold) by forming salt bridges with Glu592 .

- Methylpyrrolidine side chains : Improve blood-brain barrier penetration (logP = 2.8–3.5) .

- Fluorine substitution : At C8 increases metabolic stability (t₁/₂ > 4 hours in rat liver microsomes) .

- Lead compound (S)-35 : IC₅₀ = 7 nM (nNOS), 30 mg/kg oral efficacy in neuropathic pain models .

Q. What novel catalytic strategies enable functionalization of the dihydroquinolinone core for drug discovery?

- Answer : Advanced methods include:

- Iron photoredox catalysis : Generates carbamoyl radicals from oxamic acids, enabling C3 functionalization (yield: 70–88%) .

- Continuous flow synthesis : Automated reactors optimize scalability (purity >98%, 10 g/hour throughput) .

- Microwave-assisted reactions : Reduce reaction times (e.g., Pictet-Spengler cyclization from 12 hours to 30 minutes) .

Q. What in vivo models demonstrate the therapeutic potential of dihydroquinolinone derivatives, and what pharmacokinetic challenges exist?

- Answer :

- Glioblastoma models : Derivatives reduce tumor volume by 60–75% in xenografts (10 mg/kg, daily, 21 days) via VEGFR2/PDGFRβ inhibition .

- Neuropathic pain models : (S)-35 reverses thermal hyperalgesia (ED₅₀: 15 mg/kg oral) in rat spinal nerve ligation .

- Challenges : Moderate oral bioavailability (F = 25–40%) due to first-pass metabolism; prodrug strategies (e.g., esterification) improve AUC by 3-fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.